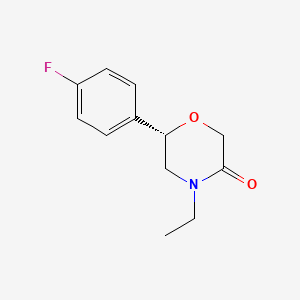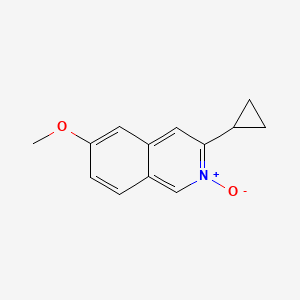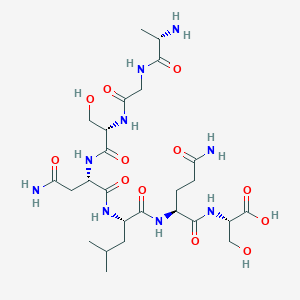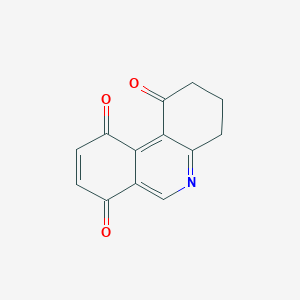
(6S)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one is a chemical compound that belongs to the morpholine family. This compound is characterized by the presence of an ethyl group at the 4th position and a fluorophenyl group at the 6th position on the morpholine ring. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzene and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(6S)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (6S)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-4-ethyl-6-(4-chlorophenyl)morpholin-3-one: Similar structure with a chlorine atom instead of a fluorine atom.
(6S)-4-ethyl-6-(4-bromophenyl)morpholin-3-one: Similar structure with a bromine atom instead of a fluorine atom.
(6S)-4-ethyl-6-(4-methylphenyl)morpholin-3-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (6S)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents. This makes the compound particularly valuable in certain chemical and biological applications where these properties are advantageous.
Propiedades
Número CAS |
920798-07-8 |
|---|---|
Fórmula molecular |
C12H14FNO2 |
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
(6S)-4-ethyl-6-(4-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1 |
Clave InChI |
SKQDTWMADINXAQ-LLVKDONJSA-N |
SMILES isomérico |
CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)F |
SMILES canónico |
CCN1CC(OCC1=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)
methanone](/img/structure/B14180722.png)


![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)


![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
